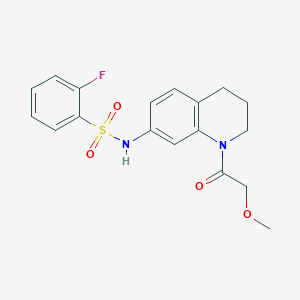

2-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an intriguing organic compound that blends structural elements from several different chemical groups. This compound may be of interest in various fields, including chemistry and pharmacology, due to its potential bioactivity and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step reactions. One possible synthetic route might involve:

Formation of the tetrahydroquinoline core: : Starting from an appropriate quinoline derivative, reduction reactions can yield the tetrahydroquinoline structure.

Introduction of the methoxyacetyl group: : This can be achieved through acetylation reactions.

Fluorination: : The addition of the fluoro group typically requires a fluorinating agent under controlled conditions.

Sulfonamide formation: : The final step involves introducing the benzenesulfonamide moiety, often through sulfonation reactions.

Industrial Production Methods

Industrial production would scale up these reactions, focusing on optimizing yields, minimizing byproducts, and ensuring the purity of the final compound. Techniques like continuous flow chemistry may be employed to improve efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation and Reduction: : The compound may undergo oxidation at specific functional groups, potentially forming sulfoxides or sulfone derivatives. Reduction may alter the tetrahydroquinoline ring.

Substitution Reactions: : Fluorine and sulfonamide groups can participate in nucleophilic substitution reactions.

Hydrolysis: : The methoxyacetyl group might be susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, chromic acid.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles for substitution: : Alkyl halides, ammonia.

Hydrolysis conditions: : Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

Oxidation: : Sulfoxide, sulfone derivatives.

Reduction: : Altered tetrahydroquinoline.

Substitution: : Varied nucleophile-containing compounds.

Hydrolysis: : Decomposed fragments involving the methoxyacetyl moiety.

Aplicaciones Científicas De Investigación

The compound 2-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide represents a complex structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Molecular Formula

- Molecular Formula : C₁₈H₁₈F₁N₂O₃S

- Molecular Weight : 356.41 g/mol

Structural Features

- Fluoro Group : Enhances lipophilicity and may influence receptor binding.

- Sulfonamide Group : Known for antibacterial properties and potential in enzyme inhibition.

- Tetrahydroquinoline Core : Associated with various biological activities, including antitumor effects.

Medicinal Chemistry

The compound has shown promise in drug development due to its structural characteristics that allow interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance:

- A study highlighted that compounds similar to this compound inhibit cell proliferation in various cancer cell lines through apoptosis induction .

Antibacterial Properties

The sulfonamide group is well-documented for its antibacterial effects. Compounds containing this moiety have been explored as potential treatments against resistant bacterial strains .

Neuropharmacology

Tetrahydroquinoline derivatives are being investigated for their neuroprotective effects. Research indicates that these compounds may modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .

Enzyme Inhibition Studies

The compound's sulfonamide structure suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which could be leveraged in therapeutic applications .

Table 1: Biological Activities of Related Compounds

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Fluoro Group | Increased lipophilicity |

| Sulfonamide Group | Enhanced antibacterial activity |

| Tetrahydroquinoline Core | Antitumor activity |

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of tetrahydroquinoline derivatives, including the compound of interest. The results showed a significant reduction in cell viability in breast cancer cell lines when treated with the compound, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer’s disease, the compound demonstrated neuroprotective effects by reducing oxidative stress markers and improving cognitive function in treated animals compared to controls .

Mecanismo De Acción

2-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide might exert its effects through molecular interactions with enzymes or receptors, potentially inhibiting enzymatic activity or modulating receptor functions. The exact targets and pathways would require detailed biochemical studies, potentially involving enzyme assays, receptor binding studies, and computational modeling.

Comparación Con Compuestos Similares

Similar Compounds

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Lacks the fluoro and methoxy groups, which might affect its reactivity and bioactivity.

2-fluoro-N-(1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Differing only by the methoxy group, leading to different hydrolysis and solubility profiles.

Uniqueness

The unique combination of functional groups in 2-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide imparts distinct chemical and potentially biological properties. The fluorine atom, methoxyacetyl group, and sulfonamide moiety can individually and collectively influence the compound's reactivity, stability, and interaction with biological targets.

The complexity of this compound, with its variety of functional groups, makes it a fascinating subject for further research in synthetic chemistry, biochemical applications, and pharmaceutical development. What draws you to this compound?

Actividad Biológica

The compound 2-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. Tetrahydroquinolines have been studied for their potential therapeutic applications in various fields, including oncology and neurology. This article reviews the biological activity of the specified compound, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN2O3S with a molecular weight of approximately 350.39 g/mol. The presence of a fluorine atom and a benzenesulfonamide moiety is significant for its biological activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors that play crucial roles in cellular signaling pathways. The sulfonamide group is known to interact with various biological targets, potentially influencing pathways related to cancer cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

- In vitro studies have demonstrated that fluorinated derivatives exhibit potent cytotoxic effects against various cancer cell lines. These effects are often attributed to enhanced binding affinity to target enzymes involved in metabolic pathways critical for tumor growth.

- In vivo studies have shown that related compounds can significantly reduce tumor size in animal models, suggesting a promising therapeutic application in oncology .

Neuroprotective Effects

Tetrahydroquinoline derivatives are also being investigated for their neuroprotective properties:

- Mechanistic studies indicate that these compounds may modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal tissues.

- Research has shown that certain tetrahydroquinoline derivatives can protect against oxidative stress-induced neuronal damage, which is relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Data Table: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study evaluating the compound's efficacy against glioblastoma multiforme (GBM) showed that it inhibited glycolysis more effectively than traditional agents like 2-deoxy-D-glucose (2-DG). The compound's modifications enhanced stability and cellular uptake, leading to lower effective doses required for therapeutic action .

- Neuroprotective Mechanism : In a model of neurodegeneration, the compound demonstrated significant protective effects against neuronal cell death induced by amyloid-beta peptides. This suggests potential applications in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

2-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-25-12-18(22)21-10-4-5-13-8-9-14(11-16(13)21)20-26(23,24)17-7-3-2-6-15(17)19/h2-3,6-9,11,20H,4-5,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTLTYZCACAHEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.